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molecular formula C9H5NO7 B8674956 5,6-Dihydroxy-7-nitro-1-benzofuran-2-carboxylic acid CAS No. 921197-11-7

5,6-Dihydroxy-7-nitro-1-benzofuran-2-carboxylic acid

Cat. No. B8674956
M. Wt: 239.14 g/mol
InChI Key: WUSXDRAIIYUQSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08318785B2

Procedure details

6-Hydroxy-5-methoxy-7-nitro-benzofuran-2-carboxylic acid ethyl ester (0.25 g) was dissolved to dichloromethane and cooled to −5° C. 1 M boron tribromide solution in dichloromethane (4.5 ml) was added and the mixture stirred at 0° C. for 24 hours. The mixture was poured in ice water and the dichloromethane layer separated. The water phase was extracted with ethyl acetate. The combined organic phases were dried with Na2SO4 and evaporated to dryness. The product was purified by reverse phase column chromatography using methanol (1%) in dichloromethane as an eluent.
Name
6-Hydroxy-5-methoxy-7-nitro-benzofuran-2-carboxylic acid ethyl ester
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[O:7][C:8]2[C:14]([N+:15]([O-:17])=[O:16])=[C:13]([OH:18])[C:12]([O:19]C)=[CH:11][C:9]=2[CH:10]=1)=[O:5])C.B(Br)(Br)Br>ClCCl>[OH:19][C:12]1[C:13]([OH:18])=[C:14]([N+:15]([O-:17])=[O:16])[C:8]2[O:7][C:6]([C:4]([OH:5])=[O:3])=[CH:10][C:9]=2[CH:11]=1

Inputs

Step One
Name
6-Hydroxy-5-methoxy-7-nitro-benzofuran-2-carboxylic acid ethyl ester
Quantity
0.25 g
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1)C=C(C(=C2[N+](=O)[O-])O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
4.5 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 0° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dichloromethane layer separated
EXTRACTION
Type
EXTRACTION
Details
The water phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The product was purified by reverse phase column chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
OC=1C(=C(C2=C(C=C(O2)C(=O)O)C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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